molecular formula C6H9NO4 B1313069 (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid CAS No. 93713-35-0

(2R,5R)-Pyrrolidine-2,5-dicarboxylic acid

Cat. No.: B1313069
CAS No.: 93713-35-0
M. Wt: 159.14 g/mol
InChI Key: ZKXSPYPKBXRBNP-QWWZWVQMSA-N
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Description

(2R,5R)-Pyrrolidine-2,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions of the pyrrolidine ring, and it exhibits chirality due to the stereocenters at these positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid can be achieved through various methods. One notable method involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . This reaction is facilitated by the use of L-proline as a chiral auxiliary, which directs both the stereochemistry and regiochemistry of the cycloaddition .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of pyrrolidine.

Scientific Research Applications

(2R,5R)-Pyrrolidine-2,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid: This is the enantiomer of (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid and has similar chemical properties but different biological activities.

    Proline derivatives: Compounds such as N-methyl-L-proline and L-hydroxyproline share structural similarities with this compound.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other proline derivatives.

Properties

IUPAC Name

(2R,5R)-pyrrolidine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSPYPKBXRBNP-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437423
Record name (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93713-35-0
Record name (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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